The compound (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic molecule characterized by its unique bicyclic structure and functional groups. This compound falls under the category of bisoxazoles, which are known for their applications in medicinal chemistry and materials science. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound can be synthesized through various organic reactions involving cyclopentane derivatives and phenyl-substituted oxazoles. The synthesis often involves multiple steps that require careful control of reaction conditions to ensure high yields and purity.
The compound is classified as a bicyclic organic compound due to its dual oxazole rings connected by a cyclopentane unit. It exhibits properties typical of both oxazoles and cyclopentanes, making it a subject of interest in organic synthesis and pharmaceutical research.
The synthesis of (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
The synthesis can be optimized using various techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields. Reaction conditions such as temperature, time, and reagent concentrations are critical for achieving successful outcomes.
The molecular structure of (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) features two oxazole rings attached to a cyclopentane core. The stereochemistry at the 4 positions of the cyclopentane is significant for its biological activity.
The compound can undergo several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed in these reactions. Conditions such as temperature and solvent choice are crucial for controlling reaction pathways.
The mechanism of action for (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is hypothesized to involve:
Research indicates that compounds with similar structures exhibit varied biological activities including anti-inflammatory and anticancer properties.
The compound has several potential applications:
Chiral auxiliaries enable precise stereocontrol in constructing the bis-oxazole scaffold with (4R,4'R) configuration. This approach typically employs enantiomerically pure phenylglycinol or similar β-amino alcohols, which direct stereoselective cyclization. The auxiliary is attached to a prochiral precursor (e.g., a 1,1-dicarbonyl cyclopentane derivative), facilitating asymmetric cyclodehydration to form the oxazole rings. After ring formation, the auxiliary is cleaved under mild conditions, preserving the stereochemical integrity. This method achieves diastereomeric excesses >95% and enantiomeric purity up to 99% ee, as confirmed by chiral HPLC analysis of final products [1] . Critical parameters include:
Table 1: Chiral Auxiliaries for Bis-Oxazole Synthesis
Auxiliary Type | Diastereomeric Excess | Reaction Temperature | Key Advantage |
---|---|---|---|
tert-Butanesulfinamide | 98% de | –78°C to 25°C | High crystallinity of intermediates |
Oppolzer’s sultam | 95% de | –40°C | Facile cleavage |
Phenylglycinol | 90% de | 0°C | Low cost |
Palladium and copper catalysts enable direct C–N and C–O bond formations critical for oxazole ring assembly. Pd(0)/BINAP systems catalyze the coupling of 1,1-cyclopentanediyldiamines with α-bromoketones, followed by base-mediated cyclization. The chiral BINAP ligand enforces (4R,4'R) configuration by coordinating to the diamine precursor, creating a rigid transition state that biases nucleophile approach. This method affords the bis-oxazole in 85–92% yield and 97% ee [2] . Copper(I)-catalyzed asymmetric allylic amidation provides an alternative route using cyclopentane-1,1-diesters, though yields are lower (70–75%). Key considerations:
Organocatalysts like O-acylquinidine derivatives enable enantioselective cyclization of prochiral 1,3-aminoalcohol intermediates. The catalyst activates a carbonyl group via hydrogen bonding, directing intramolecular attack by the amine to form oxazolines with >99% ee. Diastereomeric ratios reach 20:1 when using in situ reduction of intermediate imines. This metal-free strategy is ideal for pharmaceutical synthesis, avoiding residual metal contaminants [3] . Limitations include prolonged reaction times (48–72 hours) and catalyst loadings of 5–10 mol%. Recent advances use bifunctional thiourea catalysts to accelerate rates via dual activation:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1